2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride
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Overview
Description
2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with propylamine, followed by hydrazination and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch reactors or continuous flow reactors are used.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Hydrazine-substituted benzimidazoles.
Substitution Products: Various alkyl or acyl-substituted benzimidazoles.
Scientific Research Applications
2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can inhibit enzyme activity, leading to disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-hydrazino-1-methyl-1H-benzimidazole dihydrochloride
- 2-hydrazino-1-ethyl-1H-benzimidazole dihydrochloride
- 2-hydrazino-1-butyl-1H-benzimidazole dihydrochloride
Comparison
Compared to its analogs, 2-hydrazino-1-propyl-1H-benzimidazole dihydrochloride exhibits unique properties:
- Chemical Stability: It has higher stability under various conditions.
- Biological Activity: Shows enhanced antimicrobial and anticancer activities.
- Solubility: Improved solubility in aqueous solutions, making it more suitable for biological applications.
Properties
IUPAC Name |
(1-propylbenzimidazol-2-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.2ClH/c1-2-7-14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-6H,2,7,11H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFZYSBOHUMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959638 |
Source
|
Record name | 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388574-71-8 |
Source
|
Record name | 2-Hydrazinyl-1-propyl-1H-benzimidazole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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